molecular formula C8H7N3O2 B1422826 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine CAS No. 24370-21-6

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Cat. No.: B1422826
CAS No.: 24370-21-6
M. Wt: 177.16 g/mol
InChI Key: WOIHSHXQQGYBGM-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine: is a versatile chemical compound with a unique structure that allows for diverse chemical reactions. This compound is valuable in various fields, including scientific research, drug discovery, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine typically involves starting from commercially available reactants. The core unit can be prepared in a straightforward manner, often involving the use of reagents such as sesamol and 1,2,4,5-tetrachlorobenzene . The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar core structure but differs in its functional groups and reactivity.

    [1,3]-Dioxolo[4,5-f]benzodioxole: Another related compound with a similar dioxolo core, used in fluorescence applications.

Uniqueness: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine stands out due to its unique combination of reactivity and versatility. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]benzimidazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIHSHXQQGYBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271711
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-21-6
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24370-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanogen bromide (3.4 g.) in water (60 ml.) was added to 3,4-methylenedioxy-o-phenylenediamine (3.8 g.) in ethanol (60 ml.) to give 2-amino-5,6-methylenedioxybenzimidazole (4.4 g.) m.p. 230°-243° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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